molecular formula C13H15NO3 B14582498 Benzamide, N,N-bis(2-oxopropyl)- CAS No. 61636-38-2

Benzamide, N,N-bis(2-oxopropyl)-

Cat. No.: B14582498
CAS No.: 61636-38-2
M. Wt: 233.26 g/mol
InChI Key: LJQSPEKJECVPNN-UHFFFAOYSA-N
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Description

The 2-oxopropyl substituent introduces ketone functionalities, which may enhance electrophilic reactivity compared to hydroxyl or alkyl-substituted analogs.

Properties

CAS No.

61636-38-2

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N,N-bis(2-oxopropyl)benzamide

InChI

InChI=1S/C13H15NO3/c1-10(15)8-14(9-11(2)16)13(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

LJQSPEKJECVPNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(CC(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-bis(2-oxopropyl)- typically involves a series of chemical reactions. One common method includes the reaction of benzamide with 2-oxopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N-bis(2-oxopropyl)- involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-bis(2-oxopropyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Benzamide, N,N-bis(2-oxopropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N,N-bis(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Functional Groups Molecular Formula Molecular Weight Key References
Benzamide, N,N-bis(2-oxopropyl)- Two 2-oxopropyl groups Amide, ketones C₁₃H₁₅NO₃* ~241.27 g/mol* Inferred
N,N-bis(2-hydroxypropyl)benzamide Two 2-hydroxypropyl groups Amide, hydroxyls C₁₃H₁₉NO₃ 237.30 g/mol
Benzamide,N-(1-oxopropyl) Single 1-oxopropyl group Amide, ketone C₁₁H₁₃NO₂ 191.23 g/mol
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Sulfamoyl, cyanoethyl, oxadiazole Amide, sulfonamide, nitrile C₂₀H₁₉N₇O₄S 453.48 g/mol

*Calculated based on structural analogs.

Key Observations :

  • The 2-oxopropyl groups in the target compound introduce ketone functionalities, which may increase susceptibility to nucleophilic attack compared to hydroxylated analogs like N,N-bis(2-hydroxypropyl)benzamide .
  • Electron-withdrawing substituents (e.g., sulfamoyl in ) drastically alter reactivity and biological activity compared to alkyl/ketone-substituted benzamides .

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Hydroxypropyl-substituted benzamides (e.g., CAS 422278-61-3) exhibit higher aqueous solubility due to hydroxyl groups, whereas 2-oxopropyl derivatives may favor organic solvents due to reduced polarity .
  • Stability : Ketone-bearing benzamides are likely more prone to hydrolysis or redox reactions under physiological conditions compared to ether- or hydroxyl-substituted variants.
Carcinogenicity and Mutagenicity
  • N-Nitrosomethyl(2-oxopropyl)amine (MOP): A structurally related nitrosamine () demonstrated potent pancreatic carcinogenicity in Syrian hamsters, with tumors in 80–93% of subjects at doses as low as 1.75 mg/kg/week. MOP also induced nasal cavity and liver tumors, highlighting the impact of 2-oxopropyl groups on tissue specificity .
  • Comparison with BOP: MOP (2-oxopropyl-substituted) exhibited stronger mutagenicity in V79 cell assays than nitrosobis(2-oxopropyl)amine (BOP), suggesting that methyl group positioning and substituent electronegativity influence carcinogenic potency .
Antioxidant Activity (Schiff Base Analogs)

The absence of hydroxyls in 2-oxopropyl-substituted benzamides likely reduces such activity, emphasizing the role of substituent polarity in redox modulation .

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